molecular formula C16H16N2O2 B15339340 (1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol

(1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B15339340
M. Wt: 268.31 g/mol
InChI Key: MRASEVAUEVYRQM-UHFFFAOYSA-N
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Description

(1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in medicinal chemistry due to their pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde under acidic conditions. One common method includes the use of N,N-dimethylformamide and sulfur to facilitate the formation of the benzimidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and solvent choice to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.

Scientific Research Applications

(1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antimicrobial and anticancer effects . The exact molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    (1H-benzo[d]imidazol-2-yl)methanol: A closely related compound with similar chemical properties.

    (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanol: Another derivative with slight structural differences.

Uniqueness

(1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of the methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacological profile compared to other benzimidazole derivatives.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

(1-benzyl-6-methoxybenzimidazol-2-yl)methanol

InChI

InChI=1S/C16H16N2O2/c1-20-13-7-8-14-15(9-13)18(16(11-19)17-14)10-12-5-3-2-4-6-12/h2-9,19H,10-11H2,1H3

InChI Key

MRASEVAUEVYRQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2CC3=CC=CC=C3)CO

Origin of Product

United States

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